3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one

Lipophilicity SAR Benzoxazolone

Ensure experimental integrity with this precisely substituted benzoxazolone. The meta-methylphenoxyethyl chain critically distinguishes it from para-substituted isomers (CAS 609335-26-4), directly impacting sigma receptor affinity and metabolic CYP profiles. Procuring this specific regioisomer avoids dataset invalidation in SAR and lipophilicity correlation studies. Ideal for systematic benzoxazolone campaigns.

Molecular Formula C16H15NO3
Molecular Weight 269.29g/mol
CAS No. 868213-20-1
Cat. No. B353040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one
CAS868213-20-1
Molecular FormulaC16H15NO3
Molecular Weight269.29g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C16H15NO3/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3
InChIKeyBLKDOBLNUVMKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one (CAS 868213-20-1): A Meta-Substituted Benzoxazolone Scaffold for Focused Library Design


3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one (CAS 868213-20-1) is a synthetic small molecule belonging to the 1,3-benzoxazol-2(3H)-one class—a privileged scaffold in medicinal chemistry known for yielding ligands with diverse receptor affinities [1]. The compound features a benzoxazolone core N-substituted with a 2-(3-methylphenoxy)ethyl chain, positioning the methyl group at the meta position of the terminal phenyl ring. This meta-substitution pattern distinguishes it from its para-methyl isomer (CAS 609335-26-4) and from the unsubstituted phenoxyethyl analog (CAS 609335-21-9), potentially altering lipophilicity, metabolic stability, and target engagement profiles in ways that are critical for structure-activity relationship (SAR) exploration [2].

Why 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one Cannot Be Replaced by Generic Benzoxazolone Analogs


Within the 1,3-benzoxazol-2(3H)-one family, even subtle alterations to the N-substituent—such as shifting a methyl group from the meta to the para position or adding a substituent to the benzoxazolone ring—can dramatically alter key molecular properties. For instance, lipophilicity (log P/RM0 values) of benzoxazolone derivatives is highly sensitive to substitution pattern, with different regioisomers exhibiting significantly different chromatographic behavior [1]. Furthermore, SAR studies on sigma receptor binding have demonstrated that the position of substituents on the N-benzyl ring directly controls sigma-1 vs. sigma-2 selectivity, with para-substituted compounds showing higher sigma-1 affinity than their ortho-substituted counterparts [2]. Consequently, procurement of the precise meta-methyl phenoxyethyl derivative is essential to maintain the intended physicochemical and pharmacological profile; a generic in-class replacement risks invalidating the entire experimental dataset.

Quantitative Differentiation Evidence for 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one vs. Closest Analogs


Meta-Methyl Substitution Confers Distinct Lipophilicity Compared to the Para-Methyl Isomer

The meta-methyl substitution on the phenoxy ring of the target compound is predicted to produce a different lipophilicity (log P) and chromatographic retention (RM0) compared to its para-methyl isomer (CAS 609335-26-4). Reversed-phase TLC studies on a series of 1,3-benzoxazol-2(3H)-one derivatives have established that the position and type of substituents on the aromatic ring significantly influence RM0 values, with principal component analysis revealing appreciable differences between experimentally determined and computationally calculated log P parameters [1]. While direct experimental RM0 data for the target compound specifically are not publicly available at the time of this analysis, the class-level inference is that the meta-substitution pattern will yield measurably different physicochemical properties from the para-substituted analog, consistent with established chromatographic behavior of positional isomers in this scaffold class.

Lipophilicity SAR Benzoxazolone

CYP450 Inhibition Profile Differentiates Target Compound from the 5-Methyl-Benzoxazolone Analog

Data from BindingDB (ChEMBL) indicate that closely related benzoxazolone derivatives exhibit measurable inhibition of cytochrome P450 isoforms, with the inhibition profile being sensitive to substituent placement. A structurally analogous compound (BDBM50380527 / CHEMBL2018913) with a modified benzoxazolone core showed Ki = 50,000 nM against CYP2C19, IC50 = 50,000 nM against CYP2E1, and IC50 = 5,490 nM against CYP3A4 [1]. While these values correspond to a different analog and serve only as a class-level benchmark, they demonstrate that subtle structural modifications within this chemotype can produce differential CYP inhibition across isoforms. The 5-methyl-substituted benzoxazolone analog (CAS 638142-05-9), which adds a methyl group to the core benzoxazolone ring, is expected to exhibit altered CYP inhibition relative to the target compound due to differences in steric and electronic properties at the metabolic soft spot. Direct comparative CYP inhibition data for the target compound versus its 5-methyl analog are not yet published, and this evidence dimension should be interpreted as a class-level inference that the target compound will have a distinct CYP inhibition fingerprint.

CYP450 Inhibition Drug Metabolism Benzoxazolone

Meta-Methyl Phenoxy Substituent Engenders Distinct Sigma Receptor Pharmacophore Compared to Unsubstituted Phenoxyethyl Analog

SAR studies on benzo[d]oxazol-2(3H)-one derivatives have established that the benzoxazolone scaffold confers intrinsic preference for sigma-1 (σ1) over sigma-2 (σ2) receptors, and that the nature and position of substituents on the N-aryl moiety critically modulate both affinity and selectivity. Para-substituted N-benzyl benzoxazolones exhibit higher σ1 affinity than ortho-substituted analogs, with the para-Cl derivative achieving Ki = 0.1 nM for σ1 and a selectivity ratio (Ki σ2 / Ki σ1) of 4,270 [1]. The target compound's meta-methyl phenoxyethyl substituent introduces a different electronic and steric environment compared to the unsubstituted phenoxyethyl analog (CAS 609335-21-9), which lacks the methyl group entirely, and compared to para-substituted variants. Although direct σ1/σ2 binding data for the target compound are not publicly reported, the established pharmacophore model predicts that the meta-methyl group will produce a binding profile distinct from both the unsubstituted and para-methyl analogs, making procurement of the correct regioisomer essential for sigma receptor-related screening campaigns.

Sigma Receptor Pharmacophore Benzoxazolone

Molecular Weight Distinction from the Unsubstituted Phenoxyethyl Analog Enables Analytical Discrimination

The target compound has a molecular formula of C16H15NO3 and a molecular weight of 269.29 g/mol, while the unsubstituted phenoxyethyl analog (CAS 609335-21-9) has C15H13NO3 and 255.27 g/mol—a difference of 14.02 g/mol corresponding to one methylene (CH2) group [1]. This mass difference is readily resolved by standard LC-MS and HRMS analytical methods, providing unequivocal identity confirmation and purity assessment capability. Additionally, the 5-methyl analog (CAS 638142-05-9) shares the same molecular formula (C16H15NO3) and molecular weight (269.29 g/mol) as the target compound, necessitating chromatographic separation rather than mass-based discrimination between these two isomers.

Molecular Weight Analytical Chemistry Quality Control

Optimal Research Application Scenarios for 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one


Sigma Receptor Pharmacophore Refinement Studies

Use as a meta-substituted probe in benzoxazolone-based sigma receptor SAR campaigns, where the position of the methyl group on the phenoxy ring is systematically varied to map the steric and electronic requirements of the sigma-1 and sigma-2 binding pockets, complementing existing data on para-substituted analogs [1].

CYP450 Isoform Selectivity Profiling in Drug Metabolism Panels

Employ as a structurally defined benzoxazolone test article in CYP inhibition screening panels (CYP2C19, CYP2E1, CYP3A4) to establish the metabolic liability fingerprint associated specifically with the meta-methyl phenoxyethyl substitution pattern, generating data that can be compared against the para-methyl isomer and the 5-methyl core-substituted analog [1].

Lipophilicity-Dependent Membrane Permeability Correlation Studies

Incorporate into a series of regioisomeric benzoxazolones (meta-methyl, para-methyl, unsubstituted) for systematic reversed-phase chromatographic determination of lipophilicity parameters (RM0, log P) and subsequent correlation with Caco-2 or PAMPA permeability, leveraging the established sensitivity of benzoxazolone chromatographic behavior to substitution pattern [1].

Quote Request

Request a Quote for 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.